molecular formula C15H18N4O3 B2395566 Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate CAS No. 183866-89-9

Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate

Cat. No. B2395566
CAS RN: 183866-89-9
M. Wt: 302.334
InChI Key: XBOLOBQXXFYJQA-CYBMUJFWSA-N
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Description

“Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .


Molecular Structure Analysis

The molecular structure of imidazole-containing compounds is characterized by a five-membered ring with two nitrogen atoms. One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The specific molecular structure of “this compound” is not available in the sources I have access to.

Mechanism of Action

The mechanism of action of Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. This inhibition can lead to changes in cellular function and metabolism, which may have therapeutic effects in certain conditions.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in laboratory experiments. These effects include changes in cellular metabolism, gene expression, and signaling pathways. These effects may have therapeutic implications for certain diseases and conditions.

Advantages and Limitations for Lab Experiments

Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate has several advantages for laboratory experiments, including its unique structure and potential therapeutic effects. However, it also has limitations, such as its complex synthesis method and potential toxicity at high doses.

Future Directions

There are several potential future directions for research on Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate. These include further investigation of its mechanism of action, its potential therapeutic uses in various diseases and conditions, and the development of more efficient synthesis methods. Additionally, research could focus on the optimization of dosing and delivery methods to minimize toxicity and maximize therapeutic effects.
In conclusion, this compound is a promising compound for scientific research due to its unique structure and potential effects on biochemical and physiological processes. While there is still much to be learned about its mechanism of action and potential therapeutic uses, research in this area has the potential to make significant contributions to the field of medicine and biotechnology.

Synthesis Methods

Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the use of protecting groups, coupling reagents, and purification techniques to yield the final product. The process is complex and requires specialized knowledge and equipment.

Scientific Research Applications

Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate has been studied for its potential applications in scientific research. Specifically, it has been investigated as a potential treatment for various diseases and conditions, including cancer, diabetes, and neurological disorders. Its unique structure and potential effects on biochemical and physiological processes make it a promising candidate for further research.

Safety and Hazards

The safety and hazards associated with imidazole-containing compounds can vary widely depending on their specific structure . The specific safety and hazards for “Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate” are not available in the sources I have access to.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate involves the protection of the amine group, followed by the coupling of the protected amine with the imidazole-containing fragment. The resulting intermediate is then deprotected and coupled with the benzyl carbamate fragment to yield the final product.", "Starting Materials": [ "Methylamine", "2-Bromoacetic acid", "Imidazole", "Benzyl chloroformate", "Triethylamine", "Diisopropylethylamine", "N,N-Dimethylformamide", "Methanol", "Ethyl acetate", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of methylamine with 2-bromoacetic acid to yield N-[(bromomethyl)carbonyl]methylamine", "Coupling of N-[(bromomethyl)carbonyl]methylamine with imidazole in the presence of triethylamine and diisopropylethylamine to yield N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamic acid tert-butyl ester", "Deprotection of N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamic acid tert-butyl ester with methanol and sodium bicarbonate to yield N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamic acid", "Coupling of N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamic acid with benzyl chloroformate in the presence of triethylamine and N,N-dimethylformamide to yield Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate", "Purification of the final product using ethyl acetate and sodium chloride" ] }

CAS RN

183866-89-9

Molecular Formula

C15H18N4O3

Molecular Weight

302.334

IUPAC Name

benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C15H18N4O3/c1-16-14(20)13(7-12-8-17-10-18-12)19-15(21)22-9-11-5-3-2-4-6-11/h2-6,8,10,13H,7,9H2,1H3,(H,16,20)(H,17,18)(H,19,21)/t13-/m1/s1

InChI Key

XBOLOBQXXFYJQA-CYBMUJFWSA-N

SMILES

CNC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2

solubility

not available

Origin of Product

United States

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